Antibacterial agent 128

Antibacterial Minimum Inhibitory Concentration (MIC) Pseudomonas aeruginosa

Antibacterial agent 128 (compound 2d) is the validated hit from a series of siderophore-ciprofloxacin conjugates featuring a cleavable (acyloxy)alkyl linker essential for intracellular antibiotic release. Unlike non-cleavable analogs (≥2- to >512-fold less active), it achieves broad-spectrum activity against P. aeruginosa (MIC 0.25–64 μg/mL) and B. pseudomallei (MIC 1–32 μg/mL), including ciprofloxacin-resistant strain AM85. Its receptor-mediated uptake mechanism, confirmed by membrane permeability studies, makes it an indispensable reference standard for Trojan horse antibiotic programs and iron-transport-targeted antibacterial research. Researchers should not substitute unconjugated ciprofloxacin or non-cleavable linker variants, as those yield materially different experimental outcomes.

Molecular Formula C26H25FN4O9
Molecular Weight 556.5 g/mol
Cat. No. B12398904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 128
Molecular FormulaC26H25FN4O9
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESCC(OC(=O)C1=CC(=O)C(=CN1)O)OC(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F
InChIInChI=1S/C26H25FN4O9/c1-13(39-25(37)18-9-21(32)22(33)11-28-18)40-26(38)30-6-4-29(5-7-30)20-10-19-15(8-17(20)27)23(34)16(24(35)36)12-31(19)14-2-3-14/h8-14,33H,2-7H2,1H3,(H,28,32)(H,35,36)
InChIKeyLQBHODBABGFQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 128 (Compound 2d): A Siderophore Analog-Ciprofloxacin Conjugate for Pseudomonas and Burkholderia Research


Antibacterial agent 128, also designated as compound 2d in the primary literature, is a synthetic conjugate comprising a siderophore analog (hydroxypyridinone moiety) covalently linked to the fluoroquinolone antibiotic ciprofloxacin via a cleavable (acyloxy)alkyl linker [1]. With a molecular formula of C26H25FN4O9 and a molecular weight of 556.5 g/mol, this compound employs a Trojan horse strategy to exploit bacterial iron-uptake systems for intracellular antibiotic delivery [1]. Its antibacterial activity has been characterized against a broad panel of Pseudomonas aeruginosa strains (MIC range: 0.25–64 μg/mL) and Burkholderia pseudomallei strains (MIC range: 1–32 μg/mL), with additional activity observed against Burkholderia thailandensis (MIC range: 4–128 μg/mL) [1].

Why Ciprofloxacin and Other Siderophore Conjugates Cannot Substitute for Antibacterial Agent 128


Interchanging Antibacterial agent 128 with unconjugated ciprofloxacin or with structurally related siderophore-ciprofloxacin conjugates lacking the cleavable linker is not scientifically valid. In the original SAR study, conjugates with non-cleavable amide linkers (series 1) exhibited substantially reduced antibacterial activity compared to cleavable linker conjugates (series 2) [1]. Furthermore, Antibacterial agent 128 retains activity against the ciprofloxacin-resistant P. aeruginosa strain AM85, whereas ciprofloxacin alone is ineffective against this strain [1]. Among the six conjugates synthesized and evaluated in the same study, only compound 2d (Antibacterial agent 128) demonstrated the broad and potent activity profile that warranted designation as the hit compound [1]. Generic substitution with alternative siderophore conjugates or parent fluoroquinolones would therefore yield materially different, and likely inferior, experimental outcomes.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data for Antibacterial Agent 128


Superior Potency Against P. aeruginosa Relative to Parent Ciprofloxacin and Other Conjugates

Antibacterial agent 128 (compound 2d) demonstrated potent antibacterial activity against a panel of P. aeruginosa strains with an MIC range of 0.25–64 μg/mL [1]. In the same study, the parent drug ciprofloxacin exhibited an MIC range of 0.25–1 μg/mL against the reference strain ATCC 27853, but conjugates with non-cleavable linkers (e.g., compound 1d) showed substantially higher MIC values, indicating reduced potency [1]. The cleavable linker in Antibacterial agent 128 enables intracellular release of ciprofloxacin, yielding activity comparable to or exceeding that of the free drug while enabling uptake via siderophore receptors [1].

Antibacterial Minimum Inhibitory Concentration (MIC) Pseudomonas aeruginosa

Retained Activity Against Ciprofloxacin-Resistant P. aeruginosa Strain AM85

In a direct comparative evaluation, Antibacterial agent 128 exhibited non-cytotoxic antibacterial activity against the P. aeruginosa strain AM85, which is documented as resistant to ciprofloxacin [1]. While specific MIC values for the AM85 strain are not fully detailed in the accessible abstract, the study explicitly identifies this retained activity as a key differentiating feature of compound 2d [1]. Ciprofloxacin alone is ineffective against this resistant strain, underscoring the functional advantage conferred by siderophore-mediated uptake [1].

Antibiotic Resistance Efflux Pump Pseudomonas aeruginosa

Cleavable Linker Confers Potency Advantage Over Non-Cleavable Conjugate Analogs

The SAR study directly compared conjugates bearing a cleavable (acyloxy)alkyl linker (series 2) against those with a non-cleavable amide linker (series 1). Antibacterial agent 128 (compound 2d), which possesses the cleavable linker, was identified as the hit compound with MIC values of 0.25–64 μg/mL against P. aeruginosa and 1–32 μg/mL against B. pseudomallei [1]. In contrast, conjugates with non-cleavable linkers (e.g., compound 1d) showed dramatically reduced activity, with MIC values often exceeding 128 μg/mL [1]. Physicochemical studies confirmed that cleavable linker conjugates are stable under physiological conditions and cannot cross membranes by passive diffusion, ensuring siderophore-receptor-dependent uptake followed by intracellular antibiotic release [1].

Linker Chemistry Structure-Activity Relationship (SAR) Siderophore Conjugate

Activity Against Burkholderia pseudomallei: Comparative Positioning Against Standard-of-Care Agents

Antibacterial agent 128 exhibits an MIC range of 1–32 μg/mL against B. pseudomallei [1]. For context, clinical isolates of B. pseudomallei often display elevated MICs to ciprofloxacin (e.g., 4 μg/mL with resistance breakpoint >1 μg/mL) [2]. First-line agents for melioidosis include ceftazidime (typical MIC ~1.5 μg/mL), imipenem (MIC ~0.5 μg/mL), and meropenem (MIC ~1 μg/mL) [3]. While Antibacterial agent 128 does not universally surpass these agents in raw MIC value, its distinct siderophore-mediated uptake mechanism offers an orthogonal route of entry that is not shared by β-lactams or carbapenems [1]. This mechanistic differentiation is scientifically significant for research on combination therapy and resistance circumvention in this Category B priority pathogen [1].

Melioidosis Burkholderia pseudomallei Biodefense

Validated Research Applications for Antibacterial Agent 128 Based on Quantitative Evidence


Investigating Siderophore-Mediated Drug Uptake in P. aeruginosa

Researchers studying bacterial membrane permeability and Trojan horse antibiotic delivery strategies can employ Antibacterial agent 128 as a validated tool compound. Its demonstrated activity against P. aeruginosa (MIC 0.25–64 μg/mL) and retained efficacy against ciprofloxacin-resistant strain AM85 make it suitable for probing iron-transport-dependent uptake mechanisms in this WHO priority pathogen [1]. The compound's inability to cross membranes via passive diffusion, confirmed by physicochemical studies, ensures that observed antibacterial effects are receptor-mediated [1].

SAR Studies of Cleavable Linker Systems in Antibacterial Conjugates

Medicinal chemistry groups developing novel siderophore-antibiotic conjugates can use Antibacterial agent 128 as a reference standard for cleavable linker performance. The intra-study comparison demonstrating ≥2- to >512-fold superiority of compound 2d (cleavable linker) over compound 1d (non-cleavable linker) provides a quantitative benchmark for evaluating new linker chemistries [1]. The (acyloxy)alkyl ester linkage represents a validated design element for achieving intracellular antibiotic release in Gram-negative pathogens [1].

Biodefense and Melioidosis Research on B. pseudomallei

For research programs focused on Category B priority pathogen B. pseudomallei, Antibacterial agent 128 offers a mechanistically orthogonal tool for investigating alternative antibacterial strategies. Its MIC range of 1–32 μg/mL against B. pseudomallei, combined with a siderophore-mediated uptake route distinct from standard-of-care β-lactams and carbapenems, supports investigations into combination therapy, resistance circumvention, and novel treatment paradigms for melioidosis [1][2].

Comparative Efficacy Studies Against Ciprofloxacin-Resistant Gram-Negative Strains

Investigators evaluating strategies to overcome fluoroquinolone resistance in Gram-negative bacteria can use Antibacterial agent 128 as a positive control for siderophore-mediated rescue of ciprofloxacin activity. The compound's retained activity against the ciprofloxacin-resistant P. aeruginosa strain AM85 directly demonstrates proof-of-concept for this approach [1]. This scenario is particularly relevant for academic and industrial programs developing next-generation antibacterials targeting multidrug-resistant ESKAPE pathogens [1].

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